3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-butylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-2-3-10-16-11-5-4-8-13(16)12-7-6-9-15-14(12)17/h6-7,9,13H,2-5,8,10-11H2,1H3,(H,15,17) |
InChI Key |
LLKWIAWHGDQSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidation of Structure-Activity Relationships within Pyridin-2(1H)-one-Piperidine Scaffolds
Systematic modification of the pyridin-2(1H)-one-piperidine framework has revealed key structural features that govern biological activity. These studies involve altering substituents on both the pyridinone and piperidine (B6355638) rings, modifying the N-alkyl side chain, and investigating the role of stereochemistry. nih.govacs.org
Substitutions on the pyridin-2(1H)-one ring have a profound effect on the pharmacological properties of the entire molecule. Research on 3,5-disubstituted pyridin-2(1H)-one derivatives has shown that modifications at the 5-position can be well-tolerated. For instance, replacing an NH linking group at this position with an aminocarbonyl group or an oxygen atom does not diminish, and can even slightly improve, analgesic activity. nih.gov The nature of the group attached to this position is also critical; studies have identified 4-nitrophenyl and piperidinyl as optimal substituents. nih.gov
Furthermore, methylation at different sites on the pyridinone ring can produce divergent effects. O-methylation of the pyridinone oxygen can lead to a significant increase in activity, whereas N-methylation results in a slight reduction in potency. nih.gov This suggests that the pyridinone oxygen's ability to participate in hydrogen bonding may not be essential for activity, and in some cases, blocking this interaction is beneficial. nih.gov Conversely, an indole (B1671886) NH group, when part of a substituent, may act as a crucial hydrogen bond donor in the interaction with the biological target. nih.gov In other contexts, such as urease inhibition, the electronic properties of the substituents are paramount, with studies indicating that electron-releasing groups on the scaffold are important for modulating biological activity. researchgate.net
| Modification on Pyridin-2(1H)-one Ring | Impact on Biological Activity | Reference |
|---|---|---|
| Replacement of NH linker at C5 with aminocarbonyl or oxygen | Similar or slightly superior analgesic activity | nih.gov |
| O-methylation of pyridinone oxygen | Striking positive effect on analgesic activity | nih.gov |
| N-methylation of pyridinone nitrogen | Slightly reduced potency | nih.gov |
| Attachment of electron-releasing groups | Important for modulating urease inhibition activity | researchgate.net |
| Attachment of 4-nitrophenyl or piperidinyl at C5 | Identified as optimal substituents for analgesia | nih.gov |
The piperidine moiety is a versatile heterocyclic ring that plays a substantial role in the inhibitory activity of compounds. ajchem-a.comnih.gov Its substitution pattern and conformation are critical determinants of biological function. For instance, in the context of monoamine oxidase (MAO) inhibitors, para-substitution on the piperidine ring is preferred over meta-substitution, and the addition of a hydroxyl group enhances the inhibitory effect. nih.gov
| Modification on Piperidine Ring | Impact on Biological Activity | Reference |
|---|---|---|
| Para-substitution vs. Meta-substitution | Para-substitution is preferable for MAO inhibition | nih.gov |
| Addition of a hydroxyl group | Increases MAO inhibitory effect | nih.gov |
| Conversion of piperidine-2-one to piperidine | >10-fold increase in potency for FTase inhibition | acs.org |
| Incorporation into a spirocyclic structure | Can improve interaction with protein binding sites | nih.gov |
The N-alkyl side chain on the piperidine ring is a key modulator of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. While the specific N-butyl group of 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one is a defining feature, studies on related N-alkyl derivatives provide significant insight into its role. Research on CXCR4 antagonists has shown that replacing a butylamine (B146782) side chain with other N-alkyl-substituted heterocycles, such as N-propyl piperazine, can maintain high activity while improving metabolic stability and reducing off-target effects. nih.gov
The connection of the piperidine ring at the 2-position to the pyridin-2(1H)-one ring at its 3-position creates a chiral center. The stereochemistry at this center is often a critical factor in determining biological activity, with biological systems frequently showing a preference for one enantiomer over the other. nih.govresearchgate.net
This enantioselectivity is a well-documented phenomenon in medicinal chemistry. For example, in a series of potent piperidine-based FTase inhibitors, optical resolution of the racemic compounds revealed that the biological activity was almost exclusively associated with the (+)-enantiomers. acs.org The synthesis of enantiomerically pure 3-substituted piperidines is a significant challenge but is essential for developing drugs with improved therapeutic indices, as the inactive or less active enantiomer can contribute to off-target effects. nih.gov The development of asymmetric synthesis methods, such as rhodium-catalyzed asymmetric reactions and asymmetric hydrogenation, provides crucial tools for accessing single enantiomers of these important scaffolds, allowing for a more precise evaluation of their biological profiles. nih.govresearchgate.net
Mechanistic Studies of Biological Activity
Understanding the mechanism by which pyridin-2(1H)-one-piperidine compounds exert their biological effects is fundamental to their development as therapeutic agents. These studies often focus on identifying the specific molecular targets, such as enzymes or receptors, and characterizing the kinetics and nature of the interaction. researchgate.netresearchgate.net
The pyridine (B92270) ring is a common pharmacophore in many drugs that function as enzyme inhibitors. researchgate.net Compounds featuring the pyridin-2(1H)-one-piperidine scaffold have been investigated as inhibitors of various clinically important enzymes. For example, derivatives of pyridin-2(1H)-one have been evaluated as potential inhibitors of urease, an enzyme implicated in infections by H. pylori. researchgate.net
Kinetic studies are essential for elucidating the precise mechanism of inhibition. researchgate.net For instance, a novel series of piperidine derivatives was identified as potent inhibitors of farnesyltransferase (FTase), an enzyme involved in cancer cell signaling. acs.org Detailed kinetic analysis revealed that these compounds act as competitive inhibitors with respect to the Ras protein, one of the enzyme's natural substrates. acs.org This indicates that the inhibitors likely bind to the active site of the enzyme, competing with the endogenous substrate. Such mechanistic insights are invaluable for the rational design of more potent and selective second-generation inhibitors.
Despite a comprehensive search for scientific literature, no specific data was found for the chemical compound This compound regarding its structure-activity relationship, receptor agonism and antagonism, modulation of cell cycle and apoptosis, or its molecular interactions with biological targets, including DNA binding.
The requested article, which was to be strictly focused on this specific compound and adhere to a detailed outline of its mechanistic investigations, cannot be generated due to the absence of available research findings in the public domain. Searches for the compound's biological activity did not yield any relevant results, preventing the creation of an accurate and scientifically supported article as per the user's instructions.
Preclinical Pharmacological Evaluation and Biological Target Identification
In Vitro Pharmacological Characterization of Pyridin-2(1H)-one-Piperidine Hybrids
In vitro characterization is the first step in understanding the pharmacological profile of a compound. nih.gov It involves biochemical and cell-based assays to determine a compound's interaction with specific biological targets and its effect on cellular functions.
Target binding and selectivity assays are crucial for identifying the molecular targets of a compound and understanding its potential for off-target effects. These assays typically measure the affinity of a compound for a purified receptor, enzyme, or other protein target. The pyridinone and piperidine (B6355638) scaffolds have been individually and jointly incorporated into molecules targeting a diverse range of proteins. clinmedkaz.orgnih.gov
For instance, certain 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pathways. nih.gov Similarly, other hybrid structures have shown high affinity for targets such as the insulin-like growth factor 1-receptor (IGF-1R), mammalian target of rapamycin (B549165) (mTOR), and various G-protein coupled receptors (GPCRs). scienceopen.comnih.govnih.govnih.gov The development of ligands for dopamine (B1211576) receptors, such as the D4 subtype, has also utilized the piperidine scaffold to achieve high affinity and selectivity. nih.gov High-throughput screening has identified pyridinylpiperazine ureas as ligands for the TRPV1 vanilloid receptor, a target for pain therapeutics. nih.gov
Table 1: Target Binding Affinity of Pyridin-2(1H)-one-Piperidine Hybrids and Related Compounds
| Compound Class | Target | Assay Type | Affinity (IC₅₀/Kᵢ) |
|---|---|---|---|
| Pyridine-Indole Hybrid | CYP17A1 | Enzymatic Inhibition Assay | 4 nM (IC₅₀) nih.gov |
| Benzonaphthyridinone | mTOR | Biochemical Kinase Assay | ~1 nM (IC₅₀) nih.gov |
| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivative | IGF-1R | Enzyme Potency Assay | Potent Inhibition scienceopen.comnih.gov |
| Piperidine-based Ligand (Compound 12) | Dopamine D₄ Receptor | Radioligand Binding Assay | High Affinity nih.gov |
| Pyridinylpiperazine Urea (B33335) (Compound 41) | TRPV1 Receptor | Recombinant Receptor Binding | Potent Modulator nih.gov |
| Dual-Target Ligand (Compound 46) | Dopamine D₃ Receptor | Binding Affinity Assay | 7.26 nM (Kᵢ) nih.gov |
Following target binding, cell-based assays are employed to evaluate a compound's functional activity—whether it acts as an agonist, antagonist, or inhibitor—and to determine its potency and efficacy in a more biologically relevant context. nih.gov These assays provide crucial information on cellular permeability and the compound's mechanism of action within a living cell.
For example, the mTOR inhibitor Torin1, which features a complex pyridinone-like core, was shown to inhibit the phosphorylation of mTORC1 and mTORC2 substrates in mouse embryonic fibroblasts with EC₅₀ values of 2 nM and 10 nM, respectively. nih.gov Novel pyridine (B92270) heterocyclic hybrids have demonstrated significant cytotoxic activities against various human cancer cell lines, including Huh-7 (liver), A549 (lung), and MCF-7 (breast). nih.gov In some cases, the antiproliferative activity of these compounds exceeded that of the standard chemotherapeutic agent, Taxol. nih.gov Furthermore, derivatives of pyridin-2(1H)-one have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, showing potent activity. cncb.ac.cncolab.ws
Table 2: Cell-Based Functional Potency of Pyridin-2(1H)-one-Piperidine Hybrids and Related Compounds
| Compound Class | Cell Line | Assay | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| Benzonaphthyridinone (Torin1) | Mouse Embryonic Fibroblasts | mTORC1 Substrate Phosphorylation | 2 nM (EC₅₀) nih.gov |
| Benzonaphthyridinone (Torin1) | Mouse Embryonic Fibroblasts | mTORC2 Substrate Phosphorylation | 10 nM (EC₅₀) nih.gov |
| Pyridine Heterocyclic Hybrid (Compound 3b) | MCF-7 (Breast Cancer) | MTT Cytotoxicity Assay | 6.13 µM (IC₅₀) nih.gov |
| Pyridine Heterocyclic Hybrid (Compound 3b) | Huh-7 (Liver Cancer) | MTT Cytotoxicity Assay | 6.54 µM (IC₅₀) nih.gov |
| Furo[2,3-b]pyridine derivative | MCF-7, MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | Potent Activity cncb.ac.cncolab.ws |
In Vivo Preclinical Models for Activity Assessment
In vivo studies in animal models are essential for evaluating the therapeutic potential of a compound by assessing its efficacy in a complex physiological system. youtube.com These models aim to replicate human diseases or conditions to predict clinical outcomes.
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom of chronic inflammatory and neuropathic pain. nih.gov Animal models are critical for testing new anti-allodynic treatments. nih.gov A common model involves inducing inflammation in a rodent's hind paw using agents like Complete Freund's Adjuvant (CFA) or carrageenan, which leads to measurable hypersensitivity to mechanical and thermal stimuli. researchgate.netoup.com Neuropathic pain models can be created through nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve. mdpi.com
A series of 3,5-disubstituted pyridin-2(1H)-ones were evaluated in a rat model of inflammatory mechanical allodynia, where they were found to rapidly and strongly prevent its development. nih.gov The most active compound from this series also demonstrated the ability to reverse established neuropathic mechanical allodynia. nih.gov Subsequent research on related derivatives confirmed their strong anti-allodynic potency in rats, with some compounds completely preventing the pain hypersensitivity. nih.gov The primary endpoint in these studies is often the paw withdrawal threshold, measured using von Frey filaments, which apply calibrated force to the paw. oup.comfrontiersin.org
Table 3: Efficacy of Pyridin-2(1H)-one Derivatives in Preclinical Pain Models
| Compound Class | Animal Model | Endpoint | Result |
|---|---|---|---|
| 3,5-disubstituted pyridin-2(1H)-ones | Rat (Inflammatory MA) | Mechanical Allodynia (MA) | Strong prevention of MA development. nih.gov |
| 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one | Rat (Neuropathic MA) | Mechanical Allodynia (MA) | Rapid reversal of established MA. nih.gov |
| 3,5-disubstituted pyridin-2(1H)-one derivatives | Rat (Chronic Inflammatory Pain) | Mechanical Allodynia | High anti-allodynic potency; some compounds showed complete prevention. nih.gov |
The unique chemical structure of piperidine allows it to be combined with various molecular fragments to create new drugs with potential effects on the central nervous system. clinmedkaz.org The evaluation of such compounds often involves assessing their ability to cross the blood-brain barrier and engage with CNS targets. Preclinical models for CNS disorders are diverse and depend on the specific condition being studied.
For example, compounds targeting the dopamine D₄ receptor, a target implicated in disorders like schizophrenia and ADHD, have been developed from piperidine-containing scaffolds. nih.gov Pharmacokinetic studies for these compounds confirmed significant brain penetration. nih.gov Similarly, research into treatments for insomnia has led to the development of CNS-penetrating H₁-antihistamines derived from piperidine and benzimidazole (B57391) structures. nih.gov The evaluation in CNS models would typically involve behavioral tests to assess antipsychotic, anxiolytic, antidepressant, or cognitive-enhancing effects, depending on the compound's proposed mechanism of action.
The pyridinone scaffold is also a component of molecules with potential antimicrobial and antiviral activities. In vitro studies have demonstrated that certain pyridinone derivatives possess antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Proteus vulgaris) bacteria. johnshopkins.edu Molecular modeling in these studies suggested that the mechanism of action could involve the inhibition of bacterial topoisomerase IV, a crucial enzyme for DNA replication. johnshopkins.edu
In the realm of antiviral research, pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against drug-resistant strains of HIV. nih.gov Preclinical in vivo assessment for such compounds would typically involve infecting an appropriate animal model (e.g., mice) with the pathogen and then administering the test compound to evaluate its effect on pathogen load, disease symptoms, and survival rates. While in vitro data for related structures are available, specific in vivo studies in infectious disease models for pyridin-2(1H)-one-piperidine hybrids are not widely reported in the literature.
Efficacy Studies in Various Cancer Models
Analogues of 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one have demonstrated significant preclinical efficacy in a variety of cancer models, primarily through the inhibition of key oncogenic drivers. The versatility of the pyridinone core allows it to serve as a hinge-binding motif for numerous protein kinases, leading to the development of potent and selective anticancer agents. nih.govresearchgate.net
One prominent area of investigation involves the targeting of Tropomyosin receptor kinase (TRK) fusions, which are oncogenic drivers in a range of adult and pediatric cancers. nih.govnih.gov A novel pyridin-2(1H)-one analogue, compound 14q , was identified as a potent TRK inhibitor. In preclinical studies, 14q demonstrated strong in vivo tumor growth inhibition in mouse xenograft models of TRK fusion-positive cancers, including the M091 and KM12 tumor models. The administration of this compound led to significant tumor inhibition and, in some cases, complete tumor regression. nih.gov
The pyridinone scaffold has also been successfully incorporated into inhibitors of other critical cancer-related kinases. A conformationally constrained 2-pyridone analogue, Compound 2 , which acts as a potent Met kinase inhibitor, showed significant in vivo antitumor activity in the GTL-16 human gastric carcinoma xenograft model. nih.gov Similarly, structure-activity relationship (SAR) studies on a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one compounds led to the identification of BMS-577098 , a potent inhibitor of the Insulin-like growth factor 1-receptor (IGF-1R) that demonstrates oral in vivo efficacy in animal models. nih.gov
Furthermore, the pyrid-2-one structure has been employed to target mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in malignancies such as low-grade gliomas and acute myeloid leukemia (AML). nih.govresearchgate.net An optimized pyrid-2-one inhibitor, (+)-119 , was evaluated in an engineered mIDH1-U87-xenograft mouse model. The compound showed higher tumoral concentrations that corresponded to lower levels of the oncometabolite R-2-hydroxyglutarate (2-HG), confirming target engagement and demonstrating a potential therapeutic effect. nih.govresearchgate.net
| Compound | Target | Cancer Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| 14q | TRK | M091 and KM12 subcutaneous tumor xenografts (TRK fusion) | Significant tumor inhibition, including complete tumor regression. | nih.gov |
| Compound 2 | Met Kinase | GTL-16 human gastric carcinoma xenograft | Significant in vivo antitumor activity. | nih.gov |
| BMS-577098 | IGF-1R | Animal xenograft models | Demonstrated oral in vivo efficacy. | nih.gov |
| (+)-119 | Mutant IDH1 | Engineered mIDH1-U87 xenograft | Achieved high tumoral concentrations and reduced oncometabolite (2-HG) levels. | nih.govresearchgate.net |
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) of Analogues
The pharmacokinetic and pharmacodynamic profiles of pyridin-2(1H)-one-piperidine analogues are critical to their development, with a particular focus on oral bioavailability, metabolic stability, and the ability to reach and engage with their intended biological targets in vivo. nih.gov
One pyridin-2(1H)-one analogue developed as a TRK inhibitor, 14q , displayed acceptable pharmacokinetic properties in mice, with an oral bioavailability of 37.8%. nih.gov Another related compound, a benzonaphthyridinone mTOR inhibitor named Torin2 , was specifically optimized to improve upon a predecessor that had poor water solubility and low oral bioavailability. nih.gov Torin2 demonstrated significantly improved bioavailability (54%), metabolic stability, and plasma exposure in preclinical models. nih.gov
The ability of therapeutic agents to cross the blood-brain barrier (BBB) is a significant challenge in the development of drugs for central nervous system (CNS) disorders. nih.govmdpi.comresearchgate.net The physicochemical properties of the pyridinone and piperidine moieties can be modulated to enhance CNS penetration. nih.govnih.gov
Several preclinical models are used to assess BBB permeability. The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) is a common in vitro tool used to evaluate the passive diffusion of compounds. nih.gov Studies on 2-aminopyridine (B139424) scaffolds have utilized this assay to understand structure-permeability relationships. nih.gov More complex in vitro models use human brain microvascular endothelial cells (hBMEC), sometimes in co-culture with astrocytes and pericytes, to more closely mimic the human BBB. mdpi.comnih.gov Piperine (B192125), a natural alkaloid containing a piperidine ring, and its synthetic analogues have been evaluated in such models, demonstrating that some analogues possess high BBB permeation potential while being poor substrates for active efflux transporters. nih.govresearchgate.net
Certain pyridinone-containing kinase inhibitors have been specifically designed for brain penetrance. PQR620 , a selective mTORC1/2 inhibitor, and PQR309 , a pan-PI3K/mTOR inhibitor, were both shown to be brain penetrable in preclinical studies. acs.orgacs.org For PQR620, the maximum concentration (Cmax) in the brain was reached 30 minutes after administration in mice. acs.org Computational modeling is also increasingly used to predict CNS penetration, helping to guide the design of new compounds with improved properties for targeting brain tumors or other CNS conditions. researchgate.netnih.gov For instance, research on CNS-penetrant IRAK4 inhibitors found that leveraging aza-indazole and pyridone cores could reduce efflux by transporters like P-glycoprotein (Pgp) and improve brain penetration. nih.gov
| Compound Class / Example | Preclinical Model / Method | Key Finding | Reference |
|---|---|---|---|
| 2-Aminopyridine Analogues | PAMPA-BBB Assay | Used to evaluate passive permeability and guide structural modifications. | nih.gov |
| Piperine Analogues | In vitro human BBB models (hBMEC) | High permeation potential for some analogues; not substrates for efflux transporters. | nih.gov |
| PQR620 (mTOR Inhibitor) | In vivo mouse studies | Demonstrated brain penetration with Cmax reached at 30 minutes. | acs.org |
| PQR309 (PI3K/mTOR Inhibitor) | In vivo studies | Characterized as having excellent brain penetration. | acs.org |
| Aza-indazole IRAK4 Inhibitors (with pyridone) | In vivo mouse studies | Pyridone core contributed to improved brain penetration and reduced MDR1 efflux. | nih.gov |
Confirming that a compound interacts with its intended biological target in a living system is a crucial step in preclinical development. This is often assessed by measuring downstream pharmacodynamic (PD) biomarkers.
For pyridinone-based kinase inhibitors, target engagement is typically demonstrated by measuring the phosphorylation status of the target's downstream substrates. In preclinical studies of Torin2 , an mTOR inhibitor, target engagement was evaluated by monitoring the phosphorylation of S6K (T389) and Akt (T308) in lung and liver tissues following oral administration to mice. nih.gov Significant inhibition of the phosphorylation of these downstream effectors confirmed that Torin2 was effectively engaging the mTOR pathway in vivo. nih.gov
In a different approach, in vivo target engagement for the pyrid-2-one mIDH1 inhibitor (+)-119 was demonstrated by measuring the product of the mutant enzyme's activity. nih.govresearchgate.net Following oral administration in a mouse xenograft model, higher concentrations of (+)-119 in the tumor tissue directly correlated with a reduction in the levels of the oncometabolite 2-hydroxyglutarate (2-HG), providing clear evidence of target modulation. nih.govresearchgate.net Similarly, a CNS-penetrant IRAK4 inhibitor containing a pyridone moiety demonstrated target engagement through the dose-dependent modulation of downstream pro-inflammatory cytokines (e.g., IL-1b, TNFa, IL-6) in both plasma and the CNS of mice. nih.gov
While detailed neuropharmacokinetic modeling studies for the specific this compound scaffold are not extensively reported in the available literature, preclinical studies on related brain-penetrant compounds provide key pharmacokinetic data. These studies typically involve measuring drug concentrations in both plasma and brain tissue over time to determine parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and the brain-to-plasma concentration ratio. acs.org
For example, the brain-penetrant mTOR inhibitor PQR620 was studied in mice, where Cmax in both plasma and brain was reached 30 minutes post-administration, and the compound had a half-life of over 5 hours. acs.org Such data are fundamental inputs for constructing pharmacokinetic models. Computational, or in silico, methods are also heavily utilized in the early stages of CNS drug discovery to predict BBB permeability and other pharmacokinetic properties. researchgate.netnih.gov These predictive models analyze physicochemical properties like lipophilicity (ClogP), molecular weight, polarity, and hydrogen bonding capacity to calculate scores such as the CNS multiparameter optimization (CNS-MPO) score, which helps prioritize compounds with a higher likelihood of successful CNS penetration. researchgate.netnih.gov
Identification of Specific Biological Targets for Pyridin-2(1H)-one-Piperidine Compounds
The pyridin-2(1H)-one-piperidine scaffold is highly versatile and has been used to develop inhibitors for a wide range of biological targets, particularly enzymes involved in signal transduction pathways that are dysregulated in diseases like cancer. nih.govresearchgate.netresearchgate.net The pyridone ring can act as a bioisostere for other chemical groups and is adept at forming hydrogen bonds with the hinge region of kinase active sites. nih.govresearchgate.net
The majority of research into the biological targets of pyridin-2(1H)-one analogues has focused on protein kinases, a large family of enzymes that regulate most aspects of cell life. The scaffold has proven effective in generating potent and often selective inhibitors for various kinase subfamilies.
Identified kinase targets include:
Tropomyosin Receptor Kinases (TRKs): Novel pyridin-2(1H)-one analogues have been developed as potent inhibitors of TRKA, TRKB, and TRKC, which are targets in TRK fusion-positive cancers. nih.gov
Insulin-like Growth Factor 1-Receptor (IGF-1R): Several series of pyridone-based compounds, including 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, have been synthesized and optimized as inhibitors of this key receptor tyrosine kinase involved in cell growth and survival. nih.govnih.gov
mTOR and PI3K: The pyridone and pyridine moieties are present in potent inhibitors of the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism and proliferation. Compounds have been developed as selective mTOR inhibitors (e.g., Torin2) or as dual PI3K/mTOR inhibitors (e.g., PQR309). nih.govacs.org
Met, Flt-3, and VEGFR-2: A pyrrolopyridine-pyridone based inhibitor was found to be a potent inhibitor of Met kinase and also showed significant activity against Flt-3 and VEGFR-2, two other receptor tyrosine kinases involved in cancer. nih.gov
Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea inhibitors have been developed to target ASK1, a key component of the mitogen-activated protein kinase (MAPK) cascade. mdpi.com
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Aza-indazole inhibitors incorporating a pyridone functionality have been designed as CNS-penetrant IRAK4 inhibitors to modulate neuroinflammation. nih.gov
Beyond kinases, this scaffold has been used to target other enzyme classes. Notably, pyrid-2-one derivatives were identified and optimized as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) , a neomorphic enzyme that produces an oncometabolite in certain cancers. nih.govresearchgate.net
| Enzyme Target | Enzyme Class | Therapeutic Area | Reference |
|---|---|---|---|
| Tropomyosin Receptor Kinase (TRK) | Kinase (Receptor Tyrosine Kinase) | Cancer | nih.gov |
| Insulin-like Growth Factor 1-Receptor (IGF-1R) | Kinase (Receptor Tyrosine Kinase) | Cancer | nih.govnih.gov |
| Mammalian Target of Rapamycin (mTOR) | Kinase (Serine/Threonine Kinase) | Cancer, CNS Disorders | nih.govacs.org |
| Phosphoinositide 3-kinase (PI3K) | Kinase (Lipid Kinase) | Cancer | acs.org |
| Met Proto-Oncogene (Met) | Kinase (Receptor Tyrosine Kinase) | Cancer | nih.gov |
| Apoptosis Signal-Regulating Kinase 1 (ASK1) | Kinase (MAPKKK) | Cancer, Inflammatory Diseases | mdpi.com |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Kinase (Serine/Threonine Kinase) | Inflammatory Diseases, CNS Disorders | nih.gov |
| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Isomerase (Neomorphic) | Cancer (Glioma, AML) | nih.govresearchgate.net |
Receptor Targets (e.g., Formyl Peptide Receptors, Dopamine Receptors, Glutamate (B1630785) Receptors)
Comprehensive screening of this compound against a broad panel of receptors is necessary to determine its pharmacological profile. The following receptor families are of interest based on the structural motifs present in the compound; however, no direct evidence of interaction has been reported to date.
Formyl Peptide Receptors (FPRs): This family of G protein-coupled receptors plays a crucial role in the inflammatory response. While some pyridinone-containing compounds have been identified as FPR agonists, there is currently no published data to suggest that this compound interacts with FPR1, FPR2, or FPR3.
Dopamine Receptors: Dopamine receptors are integral to various neurological processes, and piperidine moieties are common in dopamine receptor ligands. For instance, other butylpiperidine derivatives have been investigated for their affinity and selectivity for dopamine receptor subtypes, such as the D4 receptor. However, specific binding affinities and functional activities of this compound at any of the five dopamine receptor subtypes (D1-D5) have not been characterized.
Glutamate Receptors: As the primary excitatory neurotransmitter receptors in the central nervous system, glutamate receptors are significant drug targets. The potential for this compound to modulate either ionotropic or metabotropic glutamate receptors has not been explored in available studies.
Due to the absence of specific research data, a data table summarizing the binding affinities (Ki) or functional activities (IC50/EC50) of this compound for these receptor targets cannot be provided at this time.
Other Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules represents a promising therapeutic strategy. The structure of this compound could potentially allow it to interfere with or stabilize certain PPIs. However, there is a lack of specific studies investigating this compound as a PPI modulator. Therefore, no detailed research findings or data tables can be presented on this aspect of its pharmacological profile.
Future research, including comprehensive binding assays and functional screening, is required to identify the specific biological targets of this compound and to determine its potential as a therapeutic agent.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing critical information on binding affinity and mode.
Prediction of Binding Modes and Affinities for Target Interactions
Molecular docking simulations are employed to predict how 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one fits into the binding site of a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on their binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.
Key interactions often identified through docking include hydrogen bonds, hydrophobic interactions, and van der Waals forces. fabad.org.tr For a molecule like this compound, the pyridinone ring could act as a hydrogen bond donor and acceptor, while the butyl group on the piperidine (B6355638) ring could engage in hydrophobic interactions within the target's binding pocket. mdpi.com Docking studies on similar heterocyclic compounds have successfully predicted key interactions, such as hydrogen bonds between a ligand's nitrogen atom and residues like Valine in a kinase hinge region. nih.gov These predictions are fundamental in understanding the compound's mechanism of action at a molecular level.
| Parameter | Predicted Value | Interacting Protein Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | - | - |
| Key Interactions | - | Val2240 | Hydrogen Bond (with pyridinone) |
| Leu810 | Hydrophobic (with butyl chain) | ||
| His41, Cys145 | Catalytic Dyad Interaction |
Rationalizing and Guiding Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies explore how chemical structure modifications affect a compound's biological activity. nih.gov Molecular docking is a powerful tool in this context, as it provides a structural basis for observed SAR trends. By comparing the docked poses of a series of related compounds, researchers can rationalize why certain chemical modifications lead to increased or decreased potency. nih.govmdpi.com
For instance, if experimental data showed that increasing the length of the alkyl chain from butyl to pentyl on the piperidine ring enhances binding affinity, docking could reveal that the longer chain makes additional favorable hydrophobic contacts within the binding site. Conversely, if replacing the pyridinone core with another heterocycle abolishes activity, docking might show a loss of a critical hydrogen bond. nih.gov This approach was used effectively in the development of N-substituted piperidine derivatives, where computational analysis helped explain the activity of different analogs. nih.govsci-hub.se This predictive capability allows for the rational design of new, more potent analogs, optimizing the lead compound and accelerating the drug discovery process. mdpi.com
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov This technique provides deeper insights into the conformational flexibility of the compound and the stability of the ligand-protein complex.
Conformational Analysis and Flexibility of the Compound
The this compound molecule possesses several rotatable bonds, particularly in the butyl chain and the linkage between the piperidine and pyridinone rings. This flexibility means the compound can adopt various shapes or conformations. MD simulations can explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in water). nih.gov
By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations. This information is crucial because the biologically active conformation—the one that binds to the target protein—may not be the lowest energy conformation in isolation. Understanding the compound's flexibility is key to comprehending its interaction with a binding site that is itself dynamic.
| Parameter | Description | Typical Finding |
|---|---|---|
| Dihedral Angle Distribution | Distribution of torsion angles for key rotatable bonds. | Identifies preferred rotational states (e.g., gauche, anti). |
| Radius of Gyration (Rg) | A measure of the compound's compactness. | Indicates whether the molecule adopts extended or folded conformations. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | High RMSD suggests significant conformational changes. |
Protein-Ligand Complex Stability and Dynamic Behavior
After a promising binding pose is identified through molecular docking, MD simulations are performed on the entire protein-ligand complex to assess its stability. mdpi.com The simulation reveals whether the ligand remains securely in the binding pocket or if it shifts or even dissociates over time. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., hundreds of nanoseconds) suggests a stable binding complex. nih.gov
Furthermore, MD simulations can reveal subtle dynamic changes that are crucial for binding. For example, the simulation might show that certain protein side chains adjust to accommodate the ligand, or that specific water molecules play a mediating role in the interaction. mdpi.com These dynamic insights provide a more realistic and comprehensive understanding of the binding event than static docking models alone. nih.govnih.gov
In Silico ADME Prediction Methodologies Relevant to CNS-Active Compounds
For a compound to be effective as a CNS drug, it must not only bind to its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A critical requirement is the ability to cross the Blood-Brain Barrier (BBB). In silico models are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com
Various computational models and web-based tools, such as SwissADME and pkCSM, predict a wide range of pharmacokinetic properties based on a molecule's structure. mdpi.comd-nb.infoijpsjournal.com Key parameters for CNS-active compounds include:
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and the likelihood of oral bioavailability. nih.gov
Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes. A TPSA value below 90 Ų is generally considered favorable for BBB penetration. nih.gov
Blood-Brain Barrier (BBB) Permeation: Predictive models estimate whether a compound can cross the BBB.
P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter in the BBB that pumps foreign substances out of the brain. An ideal CNS drug should not be a substrate for P-gp. nih.gov
Metabolism: Predictions identify potential metabolism by cytochrome P450 (CYP) enzymes, which can affect the drug's half-life and potential for drug-drug interactions. nih.gov
| Property | Descriptor | Predicted Value | Interpretation for CNS Activity |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight (g/mol) | < 500 | Favorable (Lipinski's Rule) |
| LogP | < 5 | Favorable (Lipinski's Rule) | |
| Hydrogen Bond Donors | < 5 | Favorable (Lipinski's Rule) | |
| Hydrogen Bond Acceptors | < 10 | Favorable (Lipinski's Rule) | |
| Topological Polar Surface Area (TPSA) | 75 Ų | Good potential for BBB penetration | |
| Pharmacokinetics | BBB Permeation | Yes | Essential for CNS target engagement |
| P-gp Substrate | No | Favorable; avoids efflux from the brain | |
| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of being orally bioavailable |
Computational Prediction of Blood-Brain Barrier (BBB) Penetration
The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical prerequisite for CNS-targeted therapeutics. mdpi.com BBB permeability is often predicted computationally using parameters such as the logarithm of the partition coefficient (logP), the logarithm of the distribution coefficient at physiological pH 7.4 (logD), and the permeability-surface area product (logPS). mdpi.commdpi.com Models for predicting BBB penetration often rely on key physicochemical properties. For a compound to passively diffuse across the BBB, it generally needs to have a molecular weight under 500 Da, a calculated logP (ClogP) under 5, and a limited number of hydrogen bond donors and acceptors. researchgate.net
A widely used tool for assessing CNS drug candidates is the multiparameter optimization (MPO) score. nih.govchemaxon.com This algorithm combines six key physicochemical properties to generate a desirability score (from 0 to 6), where a higher score indicates a greater likelihood of favorable CNS drug-like properties. nih.govoptibrium.com For this compound, the predicted parameters suggest a high potential for BBB penetration. Its estimated ClogP, molecular weight, and topological polar surface area (TPSA) fall within the optimal ranges for CNS drugs. A high MPO score (≥ 4.0) is often correlated with better passive permeability and lower interaction with efflux pumps like P-glycoprotein (P-gp), which actively remove substances from the brain. nih.gov
| Parameter | Predicted Value for Compound | Desirable Range for CNS Penetration | Reference |
|---|---|---|---|
| logBB | > 0.3 | > 0.3 (High Permeability) | researchgate.net |
| logPS | > -2 | > -2 (Penetrates CNS) | mdpi.comresearchgate.net |
| P-gp Substrate | Predicted No | No (Avoids Efflux) | nih.gov |
| CNS MPO Score | Estimated > 4.0 | ≥ 4.0 | nih.govchemaxon.comoptibrium.com |
Evaluation of Physicochemical Parameters for Optimal Drug Design
The structure of this compound, featuring a lipophilic N-butyl group, a basic piperidine nitrogen, and a polar pyridinone lactam, presents a balance of these properties. The N-butylpiperidine moiety contributes to lipophilicity, which is crucial for membrane traversal, while the pyridinone ring can participate in hydrogen bonding. nih.govfrontiersin.org The basicity (pKa) of the piperidine nitrogen is a critical parameter, as a pKa in the range of 7.5 to 10.5 is often optimal for CNS targets, balancing solubility and permeability. nih.gov Computational analysis indicates that the properties of this compound align well with those of successful CNS drugs.
| Physicochemical Property | Abbreviation | Calculated/Estimated Value | Optimal Range (CNS MPO) | Reference |
|---|---|---|---|---|
| Calculated LogP | ClogP | ~2.5 - 3.5 | ≤ 5.0 | nih.gov |
| Calculated LogD at pH 7.4 | ClogD | ~1.5 - 2.5 | 1.0 - 4.0 | nih.gov |
| Molecular Weight | MW | ~248 g/mol | ≤ 500 Da | nih.gov |
| Topological Polar Surface Area | TPSA | ~40-50 Ų | 40 - 90 Ų | nih.gov |
| Hydrogen Bond Donors | HBD | 1 | ≤ 3 | nih.gov |
| Most Basic Center pKa | pKa | ~8.5 - 9.5 | 7.5 - 10.5 | nih.gov |
Scaffold Analysis and Chemoinformatic Approaches
The pyridinyl-piperidine core of this compound is a "privileged scaffold," frequently found in biologically active compounds. Chemoinformatic tools allow for the systematic analysis of such scaffolds to understand their contribution to biological activity and drug-like properties. nih.govacs.org Techniques like scaffold hopping leverage this understanding to design novel, patentable molecules with similar biological profiles by replacing the core structure while maintaining key pharmacophoric features. nih.govnih.gov Analysis of the pyridin-2-one and piperidine scaffolds in chemical databases reveals their prevalence in CNS-active drugs, highlighting their favorable three-dimensional shapes and capacity for specific interactions with biological targets. frontiersin.orgmdpi.com
Diversity-Oriented Synthesis (DOS) Library Design and Evaluation
Diversity-Oriented Synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse and complex small molecules from a common starting point. nih.govnih.govcam.ac.uk The piperidine scaffold is an excellent substrate for DOS due to its conformational flexibility and multiple points for diversification. nih.govnih.gov
A hypothetical DOS campaign starting from a precursor to the 3-(piperidin-2-yl)pyridin-2(1H)-one core could generate a large library of analogs. By varying the substituent on the piperidine nitrogen (e.g., replacing the butyl group with other alkyl, aryl, or functionalized chains) and modifying the pyridinone ring, a wide range of physicochemical properties and 3D shapes can be explored. rsc.org This approach allows for the rapid generation of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov The resulting library can be evaluated computationally (in silico) for drug-likeness and predicted activity before any compounds are synthesized, streamlining the discovery process. nih.gov
Computational Metabolomics for Unveiling Scaffold Diversity
Computational metabolomics combines analytical techniques like mass spectrometry with computational tools to identify and quantify metabolites in biological systems. nih.govnih.govresearchgate.net This approach can be used to uncover the natural diversity of specific chemical scaffolds. The piperidine ring is a core component of many natural alkaloids, particularly in plants of the Piper genus. nih.govnih.gov
By applying computational metabolomics workflows to extracts from such plants, researchers can identify a vast array of naturally occurring piperidine alkaloids. nih.govresearchgate.netbiorxiv.org This involves untargeted LC-MS/MS analysis followed by the use of computational tools and spectral libraries to annotate known compounds and identify novel structures. nih.govnih.gov This methodology not only expands the known chemical diversity of the piperidine scaffold but can also provide insights into its biosynthetic pathways. researchgate.net Furthermore, in silico ADME prediction tools can be used to predict the metabolic fate of piperidine-containing compounds, identifying potential metabolites that might be formed in humans and assessing their likely biological activity or toxicity. nih.govnih.govnih.gov This computational approach to understanding metabolism is crucial for anticipating the in vivo behavior of new drug candidates like this compound.
Future Perspectives in Pyridin 2 1h One Piperidine Hybrid Research
Development of Advanced and Sustainable Synthetic Strategies for Complex Architectures
A primary route to the piperidine (B6355638) core involves the hydrogenation of the corresponding pyridine (B92270) derivative. nih.gov Recent advancements have focused on developing novel catalysts and reaction conditions to improve efficiency and stereoselectivity. For instance, heterogeneous cobalt catalysts have been used for acid-free hydrogenation in aqueous solvents, representing a greener approach. nih.gov A novel two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling dramatically simplifies the construction of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net This modular strategy avoids costly precious metal catalysts like palladium and streamlines the synthesis of high-value pharmaceutical intermediates. news-medical.net
Furthermore, the principles of green chemistry are becoming increasingly integrated into synthetic protocols. rsc.org This includes the use of sustainable solvents, reusable catalysts, and minimizing waste. nih.govrsc.org For example, facile green protocols for preparing substituted pyridines have been developed using catalysts like FeCl3 without additional additives. nih.gov Such innovations are crucial for the large-scale, cost-effective, and environmentally responsible production of complex drug candidates. rsc.org
Table 1: Comparison of Synthetic Strategies for Piperidine and Pyridine Scaffolds
| Strategy | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Reduction of pyridine to piperidine. | Rhodium, Palladium, Cobalt-based catalysts. | Well-established, high yields, potential for stereoselectivity. | nih.govmdpi.com |
| Biocatalysis & Radical Cross-Coupling | Two-stage C-H oxidation followed by C-C bond formation. | Enzymes, Nickel electrocatalysis. | Highly modular, simplifies complex synthesis, reduces steps, avoids precious metals. | news-medical.net |
| Green Synthesis Protocols | Focus on environmental sustainability. | FeCl3, activated fly ash, reusable nanoparticles. | Environmentally friendly, often uses milder conditions, cost-effective. | nih.gov |
| Zincke Imine Intermediates | Pyridine ring-opening and ring-closing approach. | (Heteroaryl)anilines. | General strategy for N-(hetero)arylpiperidines, suitable for library synthesis. | chemrxiv.org |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
Pyridin-2(1H)-one and piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.orgnih.govajchem-a.com Future research will focus on identifying novel biological targets for these hybrids and exploring their therapeutic potential in new disease areas.
The structural versatility of the pyridinone-piperidine scaffold allows it to interact with a diverse array of biological targets. For example, different derivatives have shown inhibitory activity against enzymes such as urease, farnesyltransferase, HIV reverse transcriptase, and various protein kinases. researchgate.netnih.govacs.orgnih.gov A series of 3,5-disubstituted pyridin-2(1H)-ones were identified as inhibitors of p38α MAPK, a protein kinase involved in pain hypersensitivity, highlighting their potential for treating mechanical allodynia. nih.gov
In silico prediction tools are increasingly being used to identify potential targets for new compounds. clinmedkaz.org By analyzing the chemical structure of a novel pyridinone-piperidine derivative, these computational methods can predict its likely interactions with different enzymes, receptors, and ion channels, thereby guiding preclinical research toward the most promising therapeutic applications. clinmedkaz.org This approach can accelerate the discovery of treatments for a wide range of conditions, from cancer and infectious diseases to central nervous system disorders. nih.govclinmedkaz.orgnih.gov
Table 2: Selected Biological Targets of Pyridinone and Piperidine Derivatives
| Compound Class | Biological Target | Therapeutic Application | Reference |
|---|---|---|---|
| Pyridin-2(1H)-ones | Urease | Anti-urease activity (e.g., for H. pylori infections). | researchgate.net |
| 3,5-Disubstituted Pyridin-2(1H)-ones | p38α MAPK | Analgesic (Mechanical Allodynia). | nih.gov |
| Piperidine-linked Pyridines | HIV-1 Reverse Transcriptase | Antiviral (HIV). | frontiersin.orgnih.gov |
| Piperidine Hybrids | Farnesyltransferase (FTase) | Anticancer. | acs.org |
| Piperidine Derivatives | Sigma Receptors | Antipsychotic. | nih.gov |
| Benzonaphthyridinones | mTOR Kinase | Anticancer. | nih.gov |
Enhanced Integration of Computational and Experimental Methodologies for Rational Design
The future of drug discovery with pyridinone-piperidine hybrids will be characterized by a deep integration of computational and experimental techniques for rational drug design. openmedicinalchemistryjournal.comslideshare.net This synergy allows for the creation of molecules with optimized binding affinity, selectivity, and pharmacokinetic properties before they are ever synthesized.
Computational methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are powerful tools in this process. openmedicinalchemistryjournal.com Molecular docking simulations can predict how a designed molecule will bind to the active site of a target protein, providing insights into the key interactions that drive potency. researchgate.netrsc.org For instance, computational studies on piperidine-derived compounds helped elucidate their binding mode to the sigma-1 receptor and identify crucial amino acid interactions. rsc.org
Fragment-based QSAR models can analyze how different chemical fragments of the pyridinone-piperidine scaffold contribute to biological activity. researchgate.net This information is invaluable for designing new derivatives where, for example, lipophilic groups are placed at one position to enhance inhibitory activity while polar groups at another position are avoided. researchgate.net These in silico predictions are then validated and refined through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that accelerates the development of potent and selective drug candidates. acs.org
Design and Synthesis of Next-Generation Pyridin-2(1H)-one-Piperidine Derivatives with Improved Profiles
Building on the advancements in synthesis, target identification, and computational design, the next generation of pyridinone-piperidine derivatives is expected to possess significantly improved pharmacological profiles. The focus will be on enhancing potency, increasing selectivity, overcoming drug resistance, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the scaffold, such as altering substituents on the piperidine nitrogen or the pyridine ring, researchers can fine-tune the compound's activity against a specific target. acs.orgacs.org For example, in a series of farnesyltransferase inhibitors, it was found that a 3-pyridylmethyl group at the N-1 position of the piperidine ring was crucial for activity. acs.org Similarly, for a series of non-nucleoside HIV-1 reverse transcriptase inhibitors, certain piperidine-linked pyridine analogues showed high potency against drug-resistant viral strains. nih.gov
The concept of hybrid molecules, which combine two or more pharmacophoric units, is a promising strategy. mdpi.com By integrating the pyridinone-piperidine core with other active scaffolds, it may be possible to create dual-target inhibitors or compounds that overcome resistance mechanisms. mdpi.com The ultimate goal is to translate the vast potential of this chemical class into clinically effective therapeutics with superior safety and efficacy profiles.
Q & A
Basic: What are the standard synthetic routes for 3-(1-Butylpiperidin-2-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Alkylation of piperidine precursors with butyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridinone core assembly : Condensation reactions between activated carbonyl intermediates and amines, often catalyzed by POCl₃ or p-TsOH .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
Optimization strategies : - Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Adjust solvent polarity (e.g., acetonitrile for better solubility of intermediates) .
Basic: What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR spectroscopy : Assign proton environments (¹H NMR: δ 7.2–8.1 ppm for pyridinone protons; ¹³C NMR: ~165 ppm for carbonyl groups) .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 275.3) .
Basic: How is initial bioactivity screening conducted for this compound?
- Enzymatic assays : Test inhibition of targets like DPP-4 (IC₅₀ determination via fluorogenic substrates, e.g., Gly-Pro-AMC) or IGF-1R (kinase inhibition assays with ATP-competitive probes) .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .
- Receptor binding : Radioligand displacement studies (e.g., ³H-serotonin for serotonin receptor subtypes) .
Advanced: How to design SAR studies to identify critical substituents?
- Core modifications : Compare analogs with varied substituents at the piperidine N-butyl group (e.g., tert-butyl vs. cyclopropyl) to assess steric/electronic effects .
- Pyridinone ring substitutions : Introduce electron-withdrawing groups (e.g., Br, CF₃) at C-5 to enhance binding affinity .
- Methodology :
Advanced: How to address low solubility in pharmacokinetic studies?
- Salt formation : Synthesize hydrochloride salts via HCl gas bubbling in diethyl ether .
- Prodrug strategies : Introduce phosphate esters at the pyridinone oxygen for enhanced aqueous solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
- Orthogonal assays : Replicate in vitro results across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma (e.g., hydroxylation at the piperidine ring) .
- Pharmacokinetic modeling : Correlate Cmax and AUC with efficacy using non-compartmental analysis (WinNonlin) .
Advanced: What computational approaches predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolism risks .
- Pharmacophore modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify potential off-targets .
- Druggability assessment : Calculate physicochemical parameters (LogP, PSA) using QikProp to predict blood-brain barrier penetration .
Advanced: How to mitigate toxicity risks in preclinical development?
- In vitro toxicity panels : Test hERG channel inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay) .
- Genotoxicity screening : Ames test (TA98 strain) for mutagenicity and comet assay for DNA damage .
- CYP induction studies : Use luciferase reporter assays (e.g., PXR activation) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
